molecular formula C11H17ClFN B13042760 (S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hcl

(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hcl

Cat. No.: B13042760
M. Wt: 217.71 g/mol
InChI Key: YNRFHWRPCLZRJG-MERQFXBCSA-N
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Description

(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound with a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination with (S)-2-methylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The aromatic ring can undergo reduction reactions, such as hydrogenation.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Reduced aromatic ring compounds.

    Substitution: Compounds with different substituents on the aromatic ring.

Scientific Research Applications

(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand the effects of fluorinated aromatic amines on biological systems.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom on the aromatic ring can enhance binding affinity and selectivity towards specific targets, thereby modulating biological activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride
  • 5-Fluoro-2-methylphenylboronic acid
  • 5-Fluoro-2-methylphenyl isothiocyanate

Uniqueness

(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific chiral center and the presence of both a fluorinated aromatic ring and a secondary amine. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H17ClFN

Molecular Weight

217.71 g/mol

IUPAC Name

(1S)-1-(5-fluoro-2-methylphenyl)-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C11H16FN.ClH/c1-7(2)11(13)10-6-9(12)5-4-8(10)3;/h4-7,11H,13H2,1-3H3;1H/t11-;/m0./s1

InChI Key

YNRFHWRPCLZRJG-MERQFXBCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H](C(C)C)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(C)C)N.Cl

Origin of Product

United States

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